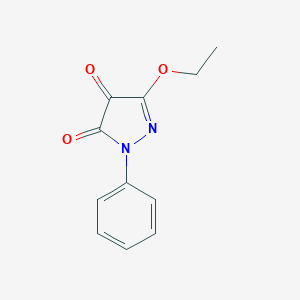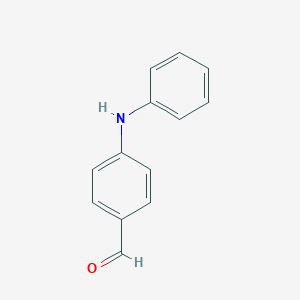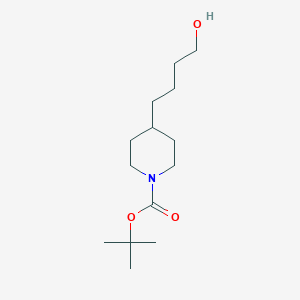
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, also known as ethyl-3-phenyl-1H-pyrazole-4,5-dicarboxylate, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown potential in various applications, including as a pharmacological agent.
Mecanismo De Acción
The exact mechanism of action of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. This results in the modulation of various physiological processes, such as inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it can be administered at high doses without causing significant toxicity. However, one limitation is that its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its precise mechanism of action and to determine its efficacy in various types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Studies are needed to determine its efficacy and safety in these applications. Finally, further studies are needed to explore its potential use in other areas, such as neuroprotection and wound healing.
Métodos De Síntesis
The synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting intermediate is then reacted with phenylhydrazine to yield the final product.
Aplicaciones Científicas De Investigación
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has been extensively studied for its potential pharmacological applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an insecticide and herbicide.
Propiedades
Número CAS |
197652-05-4 |
|---|---|
Nombre del producto |
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione |
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
5-ethoxy-2-phenylpyrazole-3,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-9(14)11(15)13(12-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
XWUMMDZGWTVTEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |
Sinónimos |
1H-Pyrazole-4,5-dione,3-ethoxy-1-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)



![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)






![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)